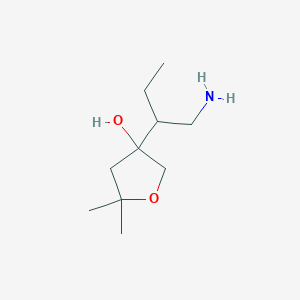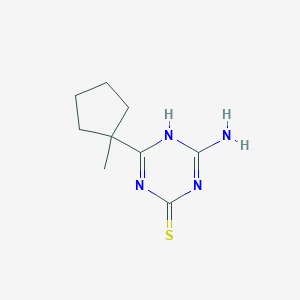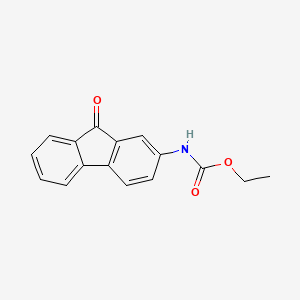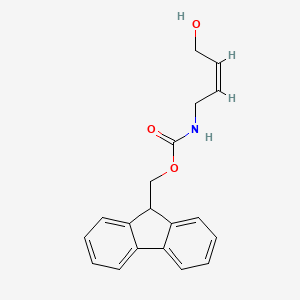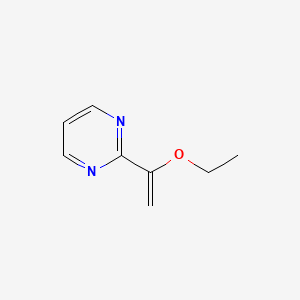![molecular formula C20H24BrN3O B13145405 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes an adamantane moiety, a bromine atom, and a cyclopropyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere .
-
Introduction of the Bromine Atom: : The bromination of the triazolopyridine core can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS). This reaction is typically carried out in an organic solvent under controlled conditions to ensure selective bromination at the desired position .
-
Attachment of the Adamantane Moiety: : The adamantane moiety can be introduced through a nucleophilic substitution reaction. This step involves the reaction of an adamantane derivative with the brominated triazolopyridine intermediate in the presence of a base .
-
Cyclopropyl Group Introduction: : The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the reaction of the triazolopyridine intermediate with a suitable cyclopropylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the bromine atom, resulting in the formation of dehalogenated products.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Hydroxylated derivatives of the adamantane moiety.
Reduction: Dehalogenated triazolopyridine derivatives.
Substitution: Various substituted triazolopyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By interacting with these targets, the compound can influence various cellular processes, such as cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(Adamantan-1-ylmethoxy)-3-chloro-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
- 7-(Adamantan-1-ylmethoxy)-3-iodo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
- 7-(Adamantan-1-ylmethoxy)-3-fluoro-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
The uniqueness of 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, allows for selective substitution reactions, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C20H24BrN3O |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
7-(1-adamantylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C20H24BrN3O/c21-19-23-22-18-6-17(16(10-24(18)19)15-1-2-15)25-11-20-7-12-3-13(8-20)5-14(4-12)9-20/h6,10,12-15H,1-5,7-9,11H2 |
Clave InChI |
WGPBFVVKAAEFHD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN3C(=NN=C3Br)C=C2OCC45CC6CC(C4)CC(C6)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


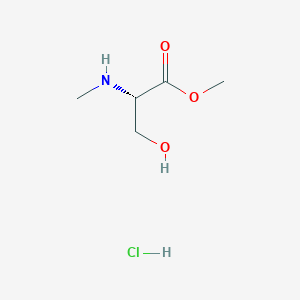
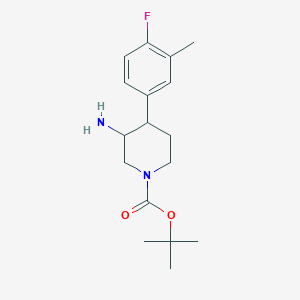
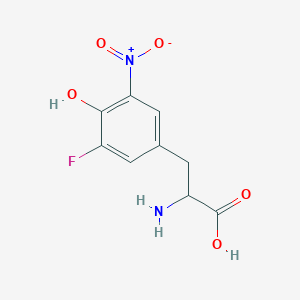
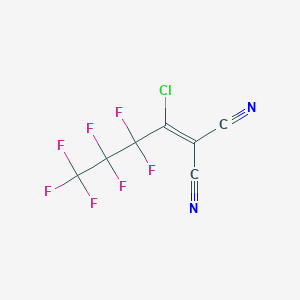
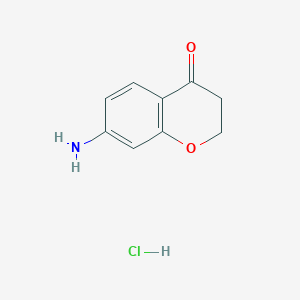
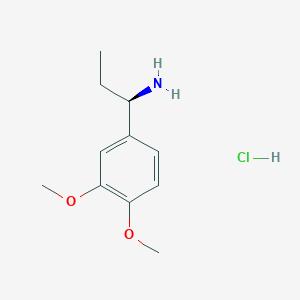
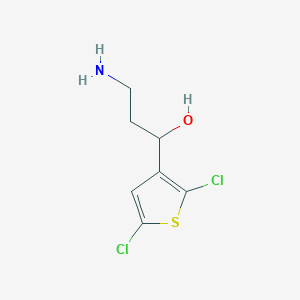
![benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B13145371.png)
